molecular formula C9H10N4O3S B2827970 ethyl 2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetate CAS No. 877630-49-4

ethyl 2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetate

Cat. No.: B2827970
CAS No.: 877630-49-4
M. Wt: 254.26
InChI Key: VXQQLBRDOINVMP-UHFFFAOYSA-N
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Description

Ethyl 2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetate is a chemical compound that incorporates the pyrazolo[3,4-d]pyrimidin-4-one moiety . This moiety is a key intermediate for the synthesis of polyfunctionally substituted heterocycles, such as pyrazoles, pyridine, tetrazole, thiazoles, thiophenes, and chromene . These compounds have shown interesting biological and pharmacological activities .


Synthesis Analysis

The synthesis of this compound involves the use of 2-(4-Oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)acetonitrile as a key intermediate . This intermediate is used to synthesize polyfunctionally substituted heterocycles incorporating the pyrazolo[3,4-d]pyrimidin-4-one moiety .


Molecular Structure Analysis

The molecular structure of this compound incorporates the pyrazolo[3,4-d]pyrimidin-4-one moiety . This moiety is a key component of the compound’s structure and contributes to its biological and pharmacological activities .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the use of 2-(4-Oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)acetonitrile as a key intermediate . This intermediate is used to synthesize polyfunctionally substituted heterocycles incorporating the pyrazolo[3,4-d]pyrimidin-4-one moiety .

Scientific Research Applications

Heterocyclic Chemistry and Synthesis

Ethyl 2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetate derivatives have been explored for their versatility in synthesizing a wide range of heterocyclic compounds. For instance, the synthesis of pyrazolopyrimidinyl keto-esters and their enzymatic activity have been studied, revealing the potential of these compounds in creating novel heterocyclic structures with significant enzymatic reactivity Synthesis and Cyclization Reactions with Pyrazolopyrimidinyl Keto-esters and their Enzymaic Activity. Similarly, the development of novel pyrazolopyrimidines derivatives as anticancer and anti-5-lipoxygenase agents showcases the biological application of these compounds, further emphasizing their relevance in drug discovery and medicinal chemistry Synthesis and biological evaluation of novel pyrazolopyrimidines derivatives as anticancer and anti-5-lipoxygenase agents..

Biological Activities

Research into the biological activities of these derivatives has highlighted their potential as antimicrobial and anticancer agents. Studies have demonstrated the synthesis of novel heterocyclic compounds containing this compound moieties and evaluated their antibacterial efficacy, suggesting significant antimicrobial properties Synthesis and Antibacterial Evaluation of Novel Heterocyclic Compounds Containing a Sulfonamido Moiety.

Synthetic Methodologies

Innovative synthetic approaches have been developed utilizing this compound derivatives. For example, the ultrasonic-assisted synthesis of ethyl-5-(aryl)-2-(2-alkokxy-2-oxoethylidene)-7-methyl-3-oxo-3, 5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate derivatives underlines the efficiency of modern synthetic techniques in producing complex molecules with potential biological activities An efficient ultrasonic-assisted synthesis of ethyl-5-(aryl)-2-(2-alkokxy-2-oxoethylidene)-7-methyl-3-oxo-3, 5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate derivatives.

Future Directions

The future directions for research on this compound could involve further exploration of its biological and pharmacological activities. The compound’s potential for chemotherapeutic activities could be of particular interest .

Properties

IUPAC Name

ethyl 2-[(4-oxo-1,5-dihydropyrazolo[3,4-d]pyrimidin-6-yl)sulfanyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4O3S/c1-2-16-6(14)4-17-9-11-7-5(3-10-13-7)8(15)12-9/h3H,2,4H2,1H3,(H2,10,11,12,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXQQLBRDOINVMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSC1=NC2=C(C=NN2)C(=O)N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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